CPU0213
CAS No.: 821780-32-9
Cat. No.: VC0006397
Molecular Formula: C28H26Cl2N2O4
Molecular Weight: 525.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 821780-32-9 |
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Molecular Formula | C28H26Cl2N2O4 |
Molecular Weight | 525.4 g/mol |
IUPAC Name | 5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |
Standard InChI Key | GUXZTURICDZRGO-UHFFFAOYSA-N |
SMILES | CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES | CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Chemical and Pharmacological Profile of CPU0213
Structural Characteristics
CPU0213 is characterized by a pyrazole-carboxylic acid backbone substituted with para-chlorobenzyloxy groups at the 2- and 4-positions of the phenyl ring and a butyl chain at the 1-position. This structure confers high affinity for both ETA and ETB receptors, with binding constants in the nanomolar range. The dual receptor antagonism distinguishes CPU0213 from selective ETA antagonists like ambrisentan, enabling broader modulation of endothelin-1 (ET-1) signaling pathways implicated in vasoconstriction, fibrosis, and inflammation .
Pharmacokinetics in Preclinical Models
A seminal pharmacokinetic study in mice established key parameters following intravenous administration (Table 1) :
Table 1: Pharmacokinetic Parameters of CPU0213 in Mice
Dose (mg/kg) | T<sub>1/2α</sub> (min) | T<sub>1/2β</sub> (min) | AUC<sub>0–t</sub> (μg·min·mL⁻¹) | AUC<sub>0–∞</sub> (μg·min·mL⁻¹) |
---|---|---|---|---|
25 | 3.6 | 39.4 | 4.511 | 4.596 |
50 | 4.2 | 70.3 | 13.070 | 13.679 |
100 | 1.1 | 61.9 | 23.666 | 24.115 |
The linear increase in AUC values with dose (R² > 0.98) confirms first-order kinetics within the 25–100 mg/kg range . Rapid distribution (T<sub>1/2α</sub> < 5 min) suggests extensive tissue penetration, while prolonged elimination (T<sub>1/2β</sub> > 39 min) supports sustained receptor blockade.
Therapeutic Applications in Cardiovascular Diseases
Myocardial Ischemia-Reperfusion Injury
In a rat model of myocardial ischemia-reperfusion (I/R), CPU0213 (30 mg/kg, intraperitoneal) reduced infarct size by 44.5% compared to vehicle (34.0 ± 5.5% vs. 61.3 ± 3.2%, P < 0.05) and improved ejection fraction by 17.2% (68.5 ± 2.2% vs. 58.4 ± 2.8%, P < 0.05) . These effects correlated with:
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Inhibition of oxidative stress: Superoxide (O<sub>2</sub><sup>−</sup>) production decreased by 62% in treated hearts .
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Akt/eNOS pathway activation: Phosphorylation of Akt and eNOS, suppressed by I/R injury, was restored to 85% and 78% of sham levels, respectively .
Table 2: Cardioprotective Effects of CPU0213 in I/R Injury
Parameter | I/R + Vehicle | I/R + CPU0213 | Improvement (%) |
---|---|---|---|
Infarct size (%) | 61.3 ± 3.2 | 34.0 ± 5.5* | 44.5 |
Ejection fraction (%) | 58.4 ± 2.8 | 68.5 ± 2.2* | 17.2 |
Cardiac output (mL/min) | 45.2 ± 3.1 | 53.8 ± 4.7* | 19.0 |
Renal Protective Effects
Diabetic Nephropathy
In human renal tubular epithelial cells (HK-2) exposed to high glucose, CPU0213 (10 μM) reduced apoptosis by 65% (P < 0.01) via:
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Downregulation of pro-apoptotic Bax: Protein expression decreased from 2.8 ± 0.3 to 1.2 ± 0.2 .
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Upregulation of anti-apoptotic Bcl-2: Protein levels increased from 0.5 ± 0.1 to 1.1 ± 0.2 .
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Nox4 inhibition: Superoxide production fell by 48%, and Nox4 protein expression dropped by 72% .
Septic Shock-Induced Acute Renal Failure
In a cecal ligation-puncture (CLP) rat model, CPU0213 (30 mg/kg, twice daily) attenuated renal dysfunction by:
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Reducing serum creatinine: From 2.4 ± 0.3 mg/dL to 1.1 ± 0.2 mg/dL (P < 0.01) .
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Suppressing NF-κB activation: Nuclear p65 subunit levels decreased by 58% .
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Normalizing ET-1 signaling: PreproET-1 mRNA in renal cortex fell from 4.2 ± 0.5 to 1.8 ± 0.3-fold (P < 0.01) .
Mechanisms of Action
Dual Endothelin Receptor Antagonism
CPU0213 binds ETA (K<sub>i</sub> = 8.3 nM) and ETB (K<sub>i</sub> = 12.7 nM) with equal potency, blocking ET-1-induced vasoconstriction (ETA) and ET-1 clearance (ETB). This dual action prevents receptor cross-talk, a limitation of selective antagonists .
Modulation of Redox Signaling
By inhibiting Nox4, CPU0213 reduces O<sub>2</sub><sup>−</sup> production, which is critical in diabetic nephropathy . In septic shock models, it lowers ROS levels by 41% and enhances antioxidant enzyme activity (SOD +35%, GPx +28%) .
Anti-Inflammatory Effects
CPU0213 suppresses NF-κB nuclear translocation, reducing TNF-α mRNA by 64% in septic kidneys . In myocardial I/R, it decreases IL-6 and ICAM-1 expression by 52% and 47%, respectively .
Synthesis and Development
While detailed synthetic routes remain proprietary, CPU0213 is synthesized via:
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Friedel-Crafts alkylation to introduce para-chlorobenzyloxy groups.
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Pyrazole ring formation using hydrazine derivatives.
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Carboxylic acid functionalization via hydrolysis of nitrile intermediates.
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